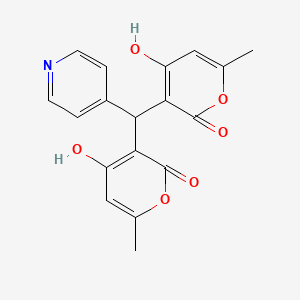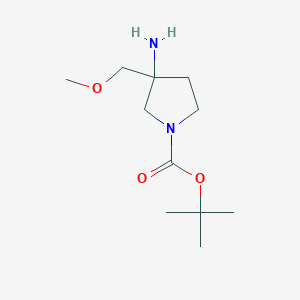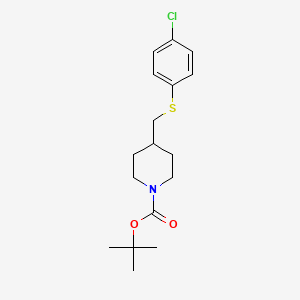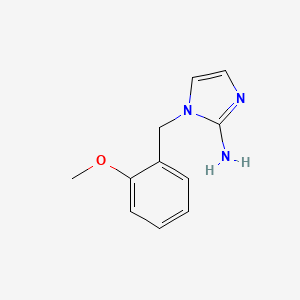![molecular formula C13H10N2OS2 B2565612 2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine CAS No. 339018-88-1](/img/structure/B2565612.png)
2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido [2,3- d ]pyrimidin-5-ones and pyrido [2,3- d ]pyrimidin-7-ones from 5-acetyl- N -acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido [2,3- d ]pyrimidin-5-ones or pyrido [2,3- d ]pyrimidin-7-ones .
Molecular Structure Analysis
The review summarizes literature data on the methods of synthesis of o -aminopyrimidine aldehydes and o -aminopyrimidine ketones and their application for the construction of fused pyrimidines .
Chemical Reactions Analysis
The review summarizes literature data on the methods of synthesis of o -aminopyrimidine aldehydes and o -aminopyrimidine ketones and their application for the construction of fused pyrimidines .
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential
The compound is a derivative of pyrido[2,3-d]pyrimidine, which has shown significant therapeutic interest . Pyridopyrimidines are present in relevant drugs and have been studied extensively in the development of new therapies . They have shown a broad spectrum of biological activity .
Antiproliferative Properties
Certain compounds of this class exhibit antiproliferative properties . For example, the promising antiproliferative agent API-1 is a derivative of pyrido[2,3-d]pyrimidin-5-one .
Antimicrobial Properties
Pyrido[2,3-d]pyrimidines also exhibit antimicrobial properties . This makes them valuable in the development of new antimicrobial agents.
Anti-inflammatory and Analgesic Properties
These compounds have shown anti-inflammatory and analgesic properties , making them potential candidates for the development of new pain relief and anti-inflammatory medications.
Hypotensive Properties
Pyrido[2,3-d]pyrimidines have demonstrated hypotensive properties , indicating their potential use in the treatment of hypertension.
Antihistamine Properties
They also exhibit antihistamine properties , which could be useful in the development of new antihistamine drugs.
Inhibition of Protein Tyrosine Kinases
Derivatives of 2-arylaminopyrido[2,3-d]pyrimidin-7-ones, including TKI-28, as well as derivatives of 2-sulfoxido and 2-sulfonylpyrido[2,3-d]pyrimidin-7-ones, have been shown to inhibit protein tyrosine kinases .
Inhibition of Cyclin-dependent Kinases
Compound CDK-4, containing a pyrido[2,3-d]pyrimidin-7-one ring system, acts as an inhibitor of cyclin-dependent kinases . This suggests potential applications in the treatment of diseases related to cell cycle dysregulation, such as cancer.
Wirkmechanismus
Zukünftige Richtungen
Pyridopyrimidines and other N -heterocycles are of great interest due to their biological potential . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies . This suggests that there could be future research opportunities in this area.
Eigenschaften
IUPAC Name |
2-methylsulfanyl-4-phenoxythieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c1-17-13-14-10-7-8-18-11(10)12(15-13)16-9-5-3-2-4-6-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGBNTYTCJRHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)OC3=CC=CC=C3)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dimethoxyphenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2565529.png)




![2-chloro-N-methyl-N-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]quinoline-4-carboxamide](/img/structure/B2565537.png)
![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2565538.png)


![2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2565543.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2565547.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B2565550.png)
![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]methanesulfonamide](/img/structure/B2565551.png)
![7-Ethoxy-5-(4-ethoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2565552.png)